molecular formula C19H17NO4 B5389005 N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5389005
M. Wt: 323.3 g/mol
InChI Key: NLEIVFMPFMFWPF-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chromene core with a carboxamide group, making it a valuable candidate for various scientific research and industrial applications.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12(13-7-9-15(23-2)10-8-13)20-18(21)16-11-14-5-3-4-6-17(14)24-19(16)22/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEIVFMPFMFWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyacetophenone and 2-hydroxybenzaldehyde.

    Formation of Chromene Core: The chromene core is synthesized through a condensation reaction between 4-methoxyacetophenone and 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The resulting chromene derivative is then subjected to an amidation reaction with an appropriate amine, such as 1-(4-methoxyphenyl)ethylamine, under suitable conditions (e.g., using a coupling reagent like EDCI or DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and green chemistry approaches to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the chromene core or the methoxyphenyl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    Coumarin Derivatives: Similar in structure but may have different substituents on the chromene core.

    Flavonoids: Share a similar chromene core but differ in the presence of additional hydroxyl or methoxy groups.

    Benzopyran Derivatives: Structurally related but may have variations in the substitution pattern on the benzopyran ring.

Uniqueness: The unique combination of the chromene core with the methoxyphenyl and carboxamide groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Comparison with Similar Compounds

  • 4-Methoxycoumarin
  • 7-Hydroxycoumarin
  • 3-Phenylcoumarin
  • 4-Methoxyflavone
  • 7-Methoxyflavone

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